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Compound of Interest

Compound Name: Carp

Cat. No.: B13450389 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current landscape of genome

and transcriptome analysis across various carp species, which are of significant economic and

ecological importance. By summarizing key genomic and transcriptomic data, detailing

experimental methodologies, and visualizing critical biological pathways, this document aims to

serve as an in-depth resource for researchers in the fields of aquaculture, comparative

genomics, and drug development.

Comparative Genomic and Transcriptomic Data of
Key Carp Species
The following tables summarize the key quantitative data from various genome and

transcriptome sequencing projects on common carp (Cyprinus carpio), silver carp
(Hypophthalmichthys molitrix), grass carp (Ctenopharyngodon idella), bighead carp
(Hypophthalmichthys nobilis), and crucian carp (Carassius auratus). This data provides a

foundation for comparative studies and for understanding the genetic basis of the diverse

biological characteristics of these species.

Table 1: Genomic Features of Selected Carp Species
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Species
Genome
Size (Mb)

Chromoso
me Number
(2n)

Protein-
Coding
Genes

Sequencing
Platform(s)

Reference

Common

Carp

(Cyprinus

carpio)

~1,555.86 100 52,610
PacBio, Hi-C,

Illumina
[1][2]

Grass Carp

(Ctenopharyn

godon idella)

~893.2 - 900 48
27,263 -

30,342

PacBio, Hi-C,

Illumina, ONT
[3][4][5][6]

Bighead Carp

(Hypophthal

michthys

nobilis)

~857.04 48 23,656
Nanopore,

Hi-C
[7][8]

Crucian Carp

(Carassius

auratus)

~1,684.30 100 39,044 PacBio, Hi-C [9]

Goldfish

(Carassius

auratus)

~1,849 100 70,324 PacBio [10][11][12]

Table 2: Transcriptome Assembly and Annotation
Summary for Selected Carp Species
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Species Tissue(s)
Sequencing
Platform

No. of
Unigenes/Tr
anscripts

Annotated
Unigenes/Tr
anscripts

Reference

Silver Carp

(H. molitrix)

Heart, liver,

brain, spleen,

kidneys

Illumina
85,759

sequences

23,044 (GO),

38,200

(KEGG)

[13][14]

Bighead Carp

(H. nobilis)

Palatal organ

(various

ages)

RNA-Seq -
1384, 481,

1837 DEGs
[15]

Bighead Carp

(H. nobilis)

Early

development

al stages

Illumina
76,573

unigenes
41,742 [16][17]

Crucian Carp

(C. auratus)

Brain,

muscle, liver,

kidney

Roche 454
127,711

unigenes
22,273 [18][19][20]

Common

Carp (C.

carpio)

Multiple

tissues
Roche 454

36,811

contigs

19,165

unique

proteins

[21][22]

Experimental Protocols in Carp Genomics and
Transcriptomics
This section details the typical methodologies employed in the genome and transcriptome

analysis of carp species, from sample collection to data analysis.

Sample Collection and Nucleic Acid Extraction
Tissue Collection: For genomic DNA (gDNA) extraction, fin clips or blood are commonly

used. For RNA extraction, specific tissues of interest (e.g., liver, brain, muscle, gills) are

dissected and immediately flash-frozen in liquid nitrogen or stored in RNA stabilization

reagents to preserve RNA integrity.
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Genomic DNA Extraction: Standard protocols such as phenol-chloroform extraction or

commercially available kits (e.g., DNeasy Blood & Tissue Kits, Qiagen) are used to isolate

high-molecular-weight gDNA. DNA quality and quantity are assessed using

spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

Total RNA Extraction: Total RNA is typically extracted using TRIzol reagent (Invitrogen) or

RNeasy Kits (Qiagen) following the manufacturer's instructions. RNA quality and integrity are

evaluated using a spectrophotometer and an Agilent Bioanalyzer to ensure high-quality RNA

(RIN > 8.0) for sequencing.

Genome Sequencing and Assembly
A combination of sequencing technologies is often employed to achieve a high-quality genome

assembly.

Short-Read Sequencing (Illumina): Provides high-throughput and accurate sequence data,

which is valuable for error correction of long reads and for SNP detection in population

studies.

Long-Read Sequencing (PacBio and Oxford Nanopore): Generates long reads that are

crucial for resolving repetitive regions and generating a contiguous de novo assembly.

Library Preparation: For Illumina sequencing, gDNA is fragmented, end-repaired, A-tailed,

and ligated with sequencing adapters. For PacBio and Nanopore, high-molecular-weight

gDNA is used to construct libraries according to the respective manufacturer's protocols.

Genome Assembly: The raw sequencing reads are filtered for quality. A de novo assembly is

typically performed using long reads with assemblers like Canu or FALCON. The resulting

contigs are then polished with high-accuracy short reads to correct sequencing errors.

Scaffolding: To order and orient the assembled contigs into chromosome-level scaffolds,

techniques like Hi-C, which captures chromosome conformation, are employed.

Transcriptome Sequencing (RNA-Seq) and Analysis
RNA-Seq is a powerful tool for quantifying gene expression, discovering novel transcripts, and

identifying differentially expressed genes.
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Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic

beads. The enriched mRNA is then fragmented, and cDNA is synthesized. The cDNA

fragments undergo end repair, A-tailing, and adapter ligation. The resulting libraries are

amplified by PCR and sequenced.

Sequencing: Illumina platforms are most commonly used for RNA-Seq, generating millions of

short paired-end reads.

Data Analysis:

Quality Control: Raw reads are filtered to remove low-quality reads and adapter

sequences.

De Novo Assembly: For species without a reference genome, a de novo transcriptome

assembly is performed using tools like Trinity.

Read Mapping: If a reference genome is available, reads are mapped to the genome

using aligners like HISAT2 or STAR.

Gene Expression Quantification: The number of reads mapping to each gene is counted to

determine its expression level, often normalized as Transcripts Per Million (TPM) or

Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are

used to identify genes that are significantly up- or down-regulated between different

experimental conditions.

Functional Annotation: Differentially expressed genes are annotated with Gene Ontology

(GO) terms and mapped to Kyoto Encyclopedia of Genes and Genomes (KEGG)

pathways to infer their biological functions.

Visualization of Key Signaling Pathways and
Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical

experimental workflow for RNA-Seq and two critical signaling pathways in carp biology.
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Caption: A typical RNA-Seq experimental workflow.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway
The HIF-1 signaling pathway is a crucial cellular response to low oxygen levels (hypoxia), a

common environmental stressor for aquatic organisms like carp.[2][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0035152
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0035152
https://www.benchchem.com/product/b13450389#genome-and-transcriptome-analysis-of-different-carp-species
https://www.benchchem.com/product/b13450389#genome-and-transcriptome-analysis-of-different-carp-species
https://www.benchchem.com/product/b13450389#genome-and-transcriptome-analysis-of-different-carp-species
https://www.benchchem.com/product/b13450389#genome-and-transcriptome-analysis-of-different-carp-species
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13450389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13450389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

